4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid
Description
4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid (CAS: EN300-649743) is a fluorenylmethyloxycarbonyl (Fmoc)-protected piperidine derivative conjugated to a benzoic acid moiety . This compound is categorized under B1, indicating its utility in pharmaceutical and chemical synthesis, particularly in solid-phase peptide synthesis (SPPS) where Fmoc serves as a temporary protecting group for amines. Its molecular formula is C23H23NO4, with a molecular weight of 377.44 g/mol . The benzoic acid group enables conjugation to resins or biomolecules, while the piperidine ring provides a rigid scaffold for stereochemical control.
Properties
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)18-9-11-20(12-10-18)29-15-13-19(14-16-29)28-27(32)33-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,19,25H,13-17H2,(H,28,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPDCSUBRZXYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137832-80-3 | |
| Record name | 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid typically involves multiple steps, starting with the protection of the amino group using 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl). The reaction conditions often require the use of a base such as triethylamine (TEA) and a solvent like dichloromethane (DCM) to facilitate the formation of the Fmoc-protected intermediate.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: In biological research, it serves as a tool for studying protein interactions and enzyme activities due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: In the industrial sector, it is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
Heterocycle Substitution: Piperidine vs. Piperazine
- Piperidine Derivatives: 4-(3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}piperidin-1-yl)benzoic acid (CAS Category, C23H23NO4, MW 377.44) differs in the substitution position of the Fmoc group on the piperidine ring, altering steric and electronic properties . (9H-Fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate (CAS 351184-42-4) replaces the benzoic acid with a hydroxyl group, enhancing solubility (323.39 g/mol) but reducing conjugation utility .
Piperazine Derivatives :
- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0) substitutes piperidine with piperazine, increasing ring flexibility and polarity (MW 379.42 g/mol) . Piperazine derivatives exhibit higher basicity (pKa ~9.5 vs. piperidine’s ~11), influencing reactivity in acidic environments .
Carboxylic Acid Modifications
- Acetic Acid Derivatives :
- Trifluoromethylated Analogs :
Linker and Functional Group Variations
- Aminomethyl-Benzoic Acid Derivatives: 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]aminomethyl]benzoic acid (CAS 164470-64-8) positions the Fmoc group on an aminomethyl side chain, enabling orthogonal conjugation strategies (MW 397.42 g/mol) .
- Orthogonal Protection Strategies: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (CAS 204058-25-3) combines Fmoc and tert-butoxycarbonyl (Boc) groups, allowing sequential deprotection in multi-step syntheses .
Physicochemical and Functional Comparisons
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Feature | Application |
|---|---|---|---|---|---|
| Target Compound | EN300-649743 | C23H23NO4 | 377.44 | Piperidine-benzoic acid | SPPS, conjugation |
| Piperazine analog | 180576-05-0 | C21H21N3O4 | 379.42 | Piperazine-acetic acid | Flexible linkers |
| Trifluoromethyl analog | 2138218-64-9 | C22H20F3NO4 | 419.39 | CF3 group | Enhanced lipophilicity |
| Aminomethyl-benzoic acid | 164470-64-8 | C23H21NO4 | 397.42 | Aminomethyl linker | Orthogonal conjugation |
| Boc/Fmoc dual-protected | 204058-25-3 | C28H34N2O6 | 494.58 | Dual protection | Multi-step synthesis |
Biological Activity
4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a piperidine ring and a fluorenylmethoxycarbonyl group, which are critical for its biological interactions.
Biological Activity Overview
Pharmacological Effects:
- Antitumor Activity : Preliminary studies suggest that derivatives of benzoic acid, including this compound, exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines.
- Neuroprotective Properties : The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing cytokine production and inflammation in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It can alter signaling pathways related to cell survival and apoptosis, contributing to its antitumor effects.
Antitumor Activity
A study investigating the effects of various benzoic acid derivatives found that this compound significantly inhibited the proliferation of melanoma cells at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 20 | 50 |
| 50 | 30 |
Neuroprotective Effects
In a model of Alzheimer's disease, the compound was administered to transgenic mice. Results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups.
Anti-inflammatory Research
In vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the common synthetic routes for 4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid?
The compound is typically synthesized via amide coupling reactions using Fmoc-protected intermediates. For example, a procedure described by Bauer et al. involves reacting 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid with a piperidine derivative (e.g., compound 32) under standard coupling conditions (e.g., EDCI/HOBt or DCC). The crude product is often used without further purification, with reported yields of ~64% purity . Alternative methods may employ microwave-assisted synthesis to enhance reaction efficiency and reduce time, as noted in studies on structurally similar Fmoc-protected compounds .
Q. What purification techniques are recommended for this compound?
Purification strategies vary depending on the synthetic route:
- Crude product usage : In some protocols, the crude product is directly used in subsequent steps without purification, as seen in .
- Column chromatography : For higher purity requirements, silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended .
- Recrystallization : Polar solvents like methanol or acetonitrile may be used for recrystallization of Fmoc-protected analogs .
Advanced Research Questions
Q. How can reaction yields for Fmoc-protected intermediates be optimized?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and improves yields for thermally sensitive intermediates .
- Stoichiometric adjustments : Increasing equivalents of coupling reagents (e.g., EDCI) or activating agents (e.g., HOBt) to enhance amide bond formation .
- Solvent selection : Using dimethylformamide (DMF) or dichloromethane (DCM) to improve solubility of hydrophobic intermediates .
Q. How should researchers address discrepancies in reported synthesis yields?
Discrepancies often arise from variations in:
- Reaction scale : Small-scale reactions may exhibit lower yields due to handling losses.
- Purification methods : Crude vs. purified product reporting (e.g., 64% purity in vs. >95% purity in commercial analogs ).
- Analytical techniques : Mass spectrometry (MS) and NMR should be standardized to ensure consistent purity assessments .
Q. What are the key hazards associated with handling this compound?
Safety data sheets classify the compound and its analogs as Category 4 acute toxicity (oral, dermal, inhalation). Key precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods .
- Emergency protocols : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Methodological and Analytical Considerations
Q. How can the structure of this compound be confirmed experimentally?
- Mass spectrometry (MS) : ESI-MS confirms the molecular ion ([M+Na]⁺ = 572.22) .
- NMR spectroscopy : ¹H/¹³C NMR resolves the Fmoc, piperidine, and benzoic acid moieties .
- X-ray crystallography : Used for analogs to validate stereochemistry and intermolecular interactions .
Q. What are its applications in medicinal chemistry and drug design?
- Peptide synthesis : The Fmoc group protects amines during solid-phase peptide synthesis (SPPS) .
- Protein-ligand studies : The benzoic acid moiety facilitates conjugation to biomolecules for interaction assays .
- Drug intermediates : Used to build piperidine-containing scaffolds for kinase inhibitors or GPCR-targeted therapies .
Data Contradictions and Resolution
Q. How do researchers reconcile conflicting data on reactivity and stability?
- Stability tests : Conduct accelerated degradation studies under varying pH/temperature conditions .
- Comparative assays : Validate synthetic protocols against published benchmarks (e.g., Bauer et al. vs. commercial purity standards ).
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
